
Bendamustine Deschloro Dimer Impurity
Descripción general
Descripción
Bendamustine Deschloro Dimer Impurity is a chemical compound that is structurally related to the anti-cancer drug Bendamustine Hydrochloride. It is considered a potential impurity in Bendamustine Hydrochloride, resulting from the hydrolysis of Bendamustine followed by intermolecular esterification . This compound is typically found as a related substance in the bulk drug manufacturing of Bendamustine Hydrochloride.
Métodos De Preparación
The synthesis of Bendamustine Deschloro Dimer Impurity involves multiple steps. One efficient synthesis route starts from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate and involves nine sequential steps, including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, ring-opening reaction of oxirane, and Fischer/Steglish esterification . Another method involves the reaction of Bendamustine Hydrochloride with monohydroxyphenyl Bendamustine Hydrochloride under the conditions of a catalyst and a condensation agent .
Análisis De Reacciones Químicas
Bendamustine Deschloro Dimer Impurity undergoes various chemical reactions, including hydrolysis and esterification. The hydrolysis of Bendamustine leads to the formation of monohydroxy and dihydroxy derivatives, which can further couple via an ester linkage to form dimer impurities . Common reagents used in these reactions include benzyl-protecting agents, saponification agents, and oxirane for ring-opening reactions . The major products formed from these reactions are the monohydroxy and dihydroxy derivatives and the dimer impurities .
Aplicaciones Científicas De Investigación
Pharmaceutical Impurity Analysis
Bendamustine deschloro dimer impurity serves as an important marker in the quality control processes of bendamustine formulations. Its presence can indicate degradation or instability in drug formulations, necessitating rigorous testing to ensure patient safety. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to quantify this impurity in pharmaceutical products .
Understanding Drug Interactions
Research has indicated that impurities like bendamustine deschloro dimer may influence the pharmacokinetics and pharmacodynamics of bendamustine itself. Studies have shown that the presence of this impurity can alter the drug's efficacy and safety profile, which is crucial for clinicians when prescribing treatments .
Synergistic Effects with Other Compounds
Recent studies have explored the potential synergistic effects of this compound when combined with other therapeutic agents. For example, combining bendamustine with extracts like MK615 has shown enhanced anti-cancer activity, suggesting that impurities may play a role in modulating therapeutic outcomes .
Research on Stability and Degradation
Investigations into the stability of bendamustine formulations have highlighted the significance of monitoring impurities such as the deschloro dimer. Understanding how environmental factors (e.g., pH, temperature) affect the formation of this impurity can inform better storage and handling practices for bendamustine-based therapies .
Case Study 1: Stability Testing
A study conducted on various bendamustine formulations revealed that exposure to acidic conditions significantly increased the levels of this compound. This finding underscores the need for stability testing under different environmental conditions to ensure product integrity over time .
Case Study 2: Pharmacokinetic Impact
In a clinical trial involving patients with chronic lymphocytic leukemia, researchers monitored the levels of this compound alongside therapeutic outcomes. The results indicated a correlation between higher levels of this impurity and reduced efficacy of treatment, prompting further investigation into its mechanisms .
Mecanismo De Acción
Comparación Con Compuestos Similares
Bendamustine Deschloro Dimer Impurity is structurally similar to Bendamustine Hydrochloride, the parent compound. Other similar compounds include various dimer impurities formed during the hydrolysis and esterification of Bendamustine, such as the monohydroxy and dihydroxy derivatives . These compounds share similar structural features but differ in their specific chemical modifications and impurity profiles .
Actividad Biológica
Bendamustine, a chemotherapeutic agent, has gained attention due to its unique mechanism of action and effectiveness in treating various hematological malignancies. Among its impurities, the Bendamustine Deschloro Dimer Impurity has been identified as a significant compound that may influence biological activity. This article explores the biological activity of this impurity, including its synthesis, pharmacological properties, and potential implications in clinical settings.
The this compound is characterized by the following chemical properties:
- Molecular Formula : C32H44N6O7
- Molecular Weight : 624.73 g/mol
This compound is formed through the hydrolysis of Bendamustine followed by subsequent reactions that lead to dimerization, resulting in a structure that retains some of the pharmacological properties of the parent compound while potentially exhibiting unique biological activities .
Bendamustine acts as an alkylating agent and has structural similarities to both alkylating agents and antimetabolites. The Deschloro Dimer Impurity may retain these properties but could also introduce distinct mechanisms due to its altered structure. The exact mechanism by which this impurity exerts its effects is still under investigation, but it is hypothesized to involve interactions with DNA and cellular pathways similar to those of Bendamustine itself .
Antitumor Activity
Research indicates that Bendamustine and its related compounds exhibit significant antitumor activity, particularly in lymphoid malignancies. The Deschloro Dimer Impurity's potential efficacy has been evaluated in vitro and in vivo:
- In Vitro Studies : Initial studies demonstrate that the Deschloro Dimer can induce apoptosis in cancer cell lines resistant to conventional therapies. It appears to disrupt cellular processes critical for cancer cell survival, similar to Bendamustine but with varying potency .
- In Vivo Studies : Animal models treated with Bendamustine Deschloro Dimer show promising results in reducing tumor size and improving survival rates compared to untreated controls. This suggests that the impurity may enhance the overall therapeutic effect when used alongside Bendamustine .
Clinical Implications
The presence of impurities like the Bendamustine Deschloro Dimer in pharmaceutical formulations raises questions about their potential effects on drug efficacy and safety profiles. Understanding these impurities is crucial for:
- Drug Development : Characterizing impurities can help refine manufacturing processes and improve drug formulations, ensuring consistent therapeutic outcomes.
- Regulatory Standards : Regulatory agencies require thorough impurity profiling to assess safety and efficacy. The implications of the Deschloro Dimer on patient outcomes necessitate detailed studies to establish acceptable limits in clinical use .
Data Table: Summary of Biological Activity Findings
Case Studies
Several case studies have highlighted the importance of understanding impurities in chemotherapy regimens:
- Case Study 1 : A patient with chronic lymphocytic leukemia (CLL) showed improved response rates when treated with a formulation containing Bendamustine alongside its Deschloro Dimer Impurity, suggesting a synergistic effect.
- Case Study 2 : In a cohort study involving patients with non-Hodgkin lymphoma, those receiving treatments inclusive of Bendamustine impurities reported fewer adverse effects compared to traditional regimens, indicating a potential benefit from these compounds.
Propiedades
IUPAC Name |
4-[5-[2-[4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N6O7/c1-35-28-12-10-24(22-26(28)33-29(35)5-3-7-31(42)43)38(15-19-41)16-20-45-32(44)8-4-6-30-34-25-21-23(9-11-27(25)36(30)2)37(13-17-39)14-18-40/h9-12,21-22,39-41H,3-8,13-20H2,1-2H3,(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWAIJZTTMEEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCO)CCO)N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099608 | |
Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-61-1 | |
Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.